2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol is a complex organic compound that features a pyrimidine ring substituted with amino and bromophenoxy groups, as well as a phenol ring substituted with a chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the amino and bromophenoxy groups. The phenol ring is then functionalized with the chlorophenylmethoxy group.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of Substituents: The amino group can be introduced via nucleophilic substitution reactions, while the bromophenoxy group can be added through electrophilic aromatic substitution.
Functionalization of Phenol Ring: The phenol ring can be functionalized using various methods, including etherification reactions to introduce the chlorophenylmethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The amino and bromophenoxy groups on the pyrimidine ring, as well as the chlorophenylmethoxy group on the phenol ring, allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(2-chlorophenoxy)pyrimidin-4-yl]-5-[(3-bromophenyl)methoxy]phenol
- 2-[2-Amino-5-(2-fluorophenoxy)pyrimidin-4-yl]-5-[(3-iodophenyl)methoxy]phenol
- 2-[2-Amino-5-(2-methylphenoxy)pyrimidin-4-yl]-5-[(3-nitrophenyl)methoxy]phenol
Uniqueness
The uniqueness of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol lies in its specific substitution pattern, which can confer unique biological and chemical properties. For example, the presence of both bromine and chlorine atoms can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H17BrClN3O3 |
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Molecular Weight |
498.8 g/mol |
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C23H17BrClN3O3/c24-18-6-1-2-7-20(18)31-21-12-27-23(26)28-22(21)17-9-8-16(11-19(17)29)30-13-14-4-3-5-15(25)10-14/h1-12,29H,13H2,(H2,26,27,28) |
InChI Key |
HBMXYBZVVRYHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N)Br |
Origin of Product |
United States |
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